molecular formula C9H8BrIO3 B1418652 Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate CAS No. 1155261-81-6

Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate

Cat. No. B1418652
M. Wt: 370.97 g/mol
InChI Key: QTHJSPLRNXOZPV-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate” is a chemical compound that belongs to the class of benzenecarboxylates . It has a CAS Number of 1155261-81-6 and a molecular weight of 370.97 . The IUPAC name for this compound is methyl 5-bromo-3-iodo-2-methoxybenzoate .


Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate” is 1S/C9H8BrIO3/c1-13-8-6 (9 (12)14-2)3-5 (10)4-7 (8)11/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate” has a molecular weight of 370.97 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

  • A study by Niknam and Nasehi (2002) discussed the regioselective ring opening of epoxides with elemental iodine and bromine in the presence of a catalyst to afford vicinal iodo alcohols and bromo alcohols, showcasing a method that could potentially be applied to compounds like methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate for the synthesis of halohydrins under neutral conditions (Niknam & Nasehi, 2002).

Biological Applications

  • Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields. This suggests that derivatives of methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate could potentially be modified for use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Activities

  • Li, Li, Gloer, and Wang (2011) identified bromophenols from the marine red alga Rhodomela confervoides with strong antioxidant activities. This indicates the potential of structurally related compounds, such as methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate, to serve as sources of natural antioxidants (Li, Li, Gloer, & Wang, 2011).

Anticancer Activities

  • Dong et al. (2022) synthesized methylated and acetylated derivatives of natural bromophenols, demonstrating significant antioxidant and anticancer potential. This research underscores the possibility of methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate derivatives being explored for their anticancer activities (Dong et al., 2022).

Safety And Hazards

The compound is labeled as an irritant . More detailed safety information and hazards can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 5-bromo-3-iodo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHJSPLRNXOZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate

CAS RN

1155261-81-6
Record name methyl 5-bromo-3-iodo-2-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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